

ML-00253764 hydrochloride solubility in different solvents

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

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Technical Support Center: ML-00253764 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of **ML-00253764 hydrochloride**.

Solubility Data

The solubility of **ML-00253764 hydrochloride** in various solvents is summarized below. This data is crucial for the preparation of stock solutions and experimental assays.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	41.37	100
DMF	30 ^[1]	-
Water	4.14	10
Ethanol	1 ^[1]	-
DMF:PBS (pH 7.2) (1:20)	0.5 ^[1]	-

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling and use of **ML-00253764 hydrochloride**.

Q1: How do I prepare a stock solution of **ML-00253764 hydrochloride**?

A1: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions. For a 100 mM stock solution, dissolve 41.37 mg of **ML-00253764 hydrochloride** in 1 mL of DMSO. For lower concentrations, adjust the mass and volume accordingly. For aqueous buffers, the maximum solubility is approximately 10 mM in water.

Q2: I am observing precipitation when preparing my solution. What should I do?

A2: If you observe precipitation or phase separation during the preparation of a solution containing **ML-00253764 hydrochloride**, gentle heating and/or sonication can be employed to aid in its dissolution.^[2] Be cautious with heat-sensitive solutions and avoid excessive heating that could lead to degradation of the compound.

Q3: Can you provide a protocol for preparing **ML-00253764 hydrochloride** for in vivo studies?

A3: Several solvent formulations have been reported for in vivo administration. Here are a few examples. Please note that the suitability of a particular formulation depends on the specific experimental design and animal model.

- Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 1.25 mg/mL (3.02 mM).^[2]
- Protocol 2: A solution with 10% DMSO and 90% (20% SBE- β -CD in Saline) can also yield a clear solution at ≥ 1.25 mg/mL (3.02 mM).^[2]
- Protocol 3: A formulation of 10% DMSO and 90% Corn Oil can be used to dissolve the compound at ≥ 1.25 mg/mL (3.02 mM).^[2]

Experimental Protocol for In Vivo Solution Preparation (Example based on Protocol 1):

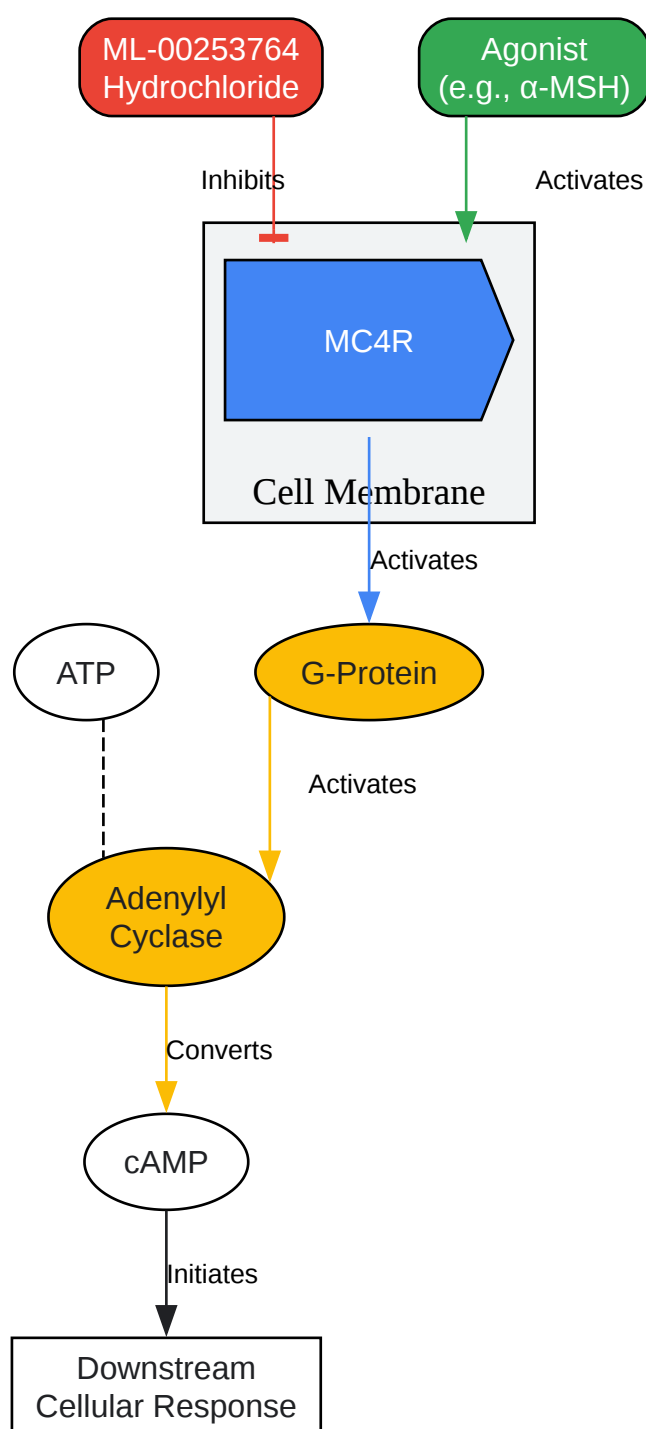
- To prepare a 1 mL working solution, start by adding 100 μ L of a 12.5 mg/mL DMSO stock solution to 400 μ L of PEG300.
- Mix the solution thoroughly until it is homogeneous.
- Add 50 μ L of Tween-80 to the mixture and mix again.
- Finally, add 450 μ L of Saline to bring the total volume to 1 mL and mix until a clear solution is obtained.^[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of **ML-00253764 Hydrochloride**

ML-00253764 hydrochloride acts as an antagonist of the melanocortin 4 receptor (MC4R).^[1]

^[2] In doing so, it inhibits the downstream signaling cascade that is normally initiated by the binding of an agonist to MC4R, which leads to a decrease in cAMP accumulation.

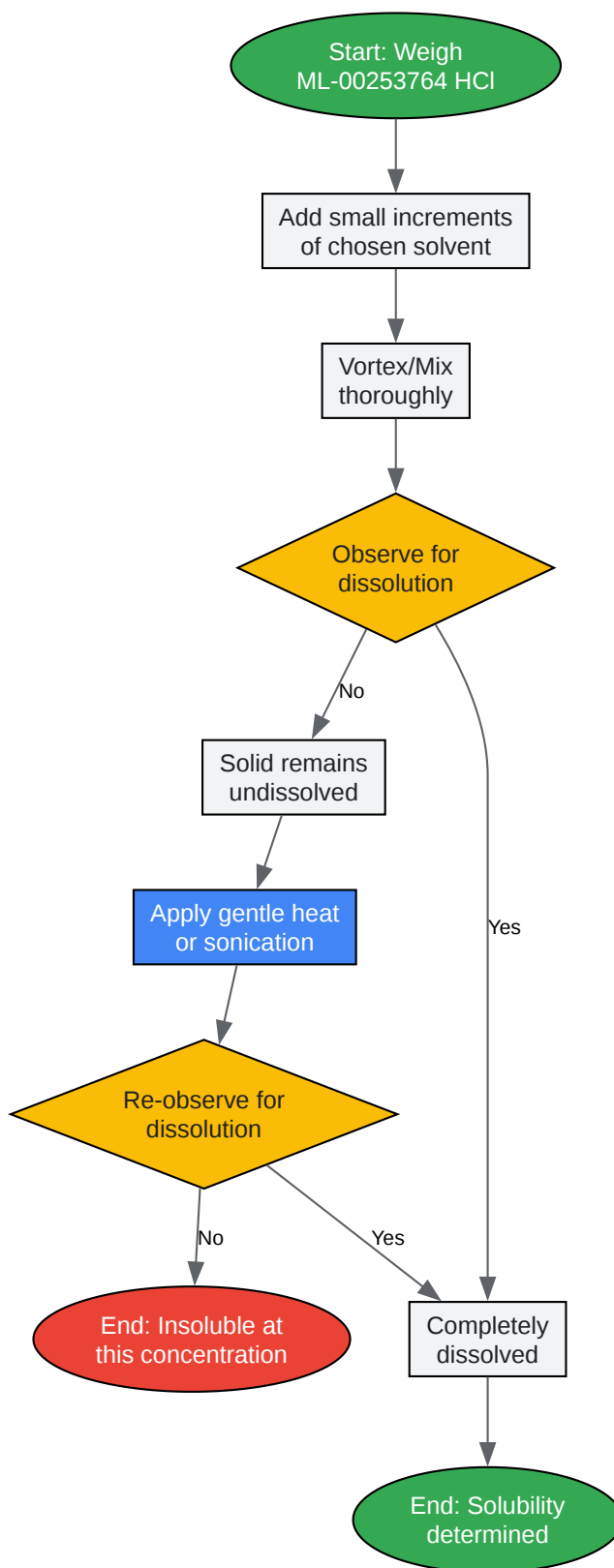


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Caption: Signaling pathway of **ML-00253764 hydrochloride** as an MC4R antagonist.

Experimental Workflow: Solubility Testing

The following diagram outlines a general workflow for determining the solubility of **ML-00253764 hydrochloride** in a new solvent system.



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Caption: A general experimental workflow for determining compound solubility.

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